molecular formula C13H18O4 B185287 5-(2,4-Dimethoxyphenyl)pentanoic acid CAS No. 103395-07-9

5-(2,4-Dimethoxyphenyl)pentanoic acid

Cat. No. B185287
CAS No.: 103395-07-9
M. Wt: 238.28 g/mol
InChI Key: RFDYHAGXJFZRFL-UHFFFAOYSA-N
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Patent
US07541454B2

Procedure details

A 1-L hydrogenation flask was charged with 36.2 g of 5-(2,4-dimethoxyphenyl)-4-pentenoic acid (3a) and 400 ml of glacial acetic acid. The flask was flushed with argon and 2 g of (10% Pd/C) were added to the flask, which was then attached to the hydrogenator. The hydrogenation bottle was evacuated, and charged with hydrogen to 40 to 50 psi. The reaction was run overnight until no further hydrogen was being consumed. The solution was filtered through Cellite (diatomaceous earth). The solvent was evaporated, and the residue dried in vacuo. The yield was 99%. 1H NMR (DMSO-d6) δ: 12.01 (br s, 1H), 6.99 (d, J=8.2 Hz, 1H), 6.49 (d, J=2 Hz, 1H), 6.41 (dd, J1=2 Hz, J2=8.2 Hz, 1H), 3.74 (s, 3H), 3.72 (s, 3H), 2.45 (t, 2H), 2.20 (t, 2H), 1.47 (m, 4H).
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1/[CH:11]=[CH:12]/[CH2:13][CH2:14][C:15]([OH:17])=[O:16]>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
36.2 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)/C=C/CCC(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was flushed with argon and 2 g of (10% Pd/C)
ADDITION
Type
ADDITION
Details
were added to the flask, which
CUSTOM
Type
CUSTOM
Details
The hydrogenation bottle was evacuated
ADDITION
Type
ADDITION
Details
charged with hydrogen to 40 to 50 psi
CUSTOM
Type
CUSTOM
Details
was being consumed
FILTRATION
Type
FILTRATION
Details
The solution was filtered through Cellite (diatomaceous earth)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=C(C=CC(=C1)OC)CCCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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